DE-beta-Cyd
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHMLIDUVYHXHF-ZQSHRCRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H126O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111689-03-3 | |
| Record name | Heptakis(2,6-diethyl)beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Characterization Techniques for De Beta Cyd and Its Supramolecular Systems
Spectroscopic Elucidation of Molecular Structure and Interactions
Spectroscopy offers a powerful, non-destructive window into the molecular world of DE-beta-Cyd. By probing the interactions of the molecule with electromagnetic radiation, detailed information regarding its structural features, the dynamics of complex formation, and the conformational changes that occur upon inclusion of a guest molecule can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of this compound and its inclusion complexes in solution. It provides unparalleled insights into the molecular structure, conformation, and the specific interactions between the host and guest molecules.
The formation of an inclusion complex between this compound and a guest molecule brings about a change in the chemical environment of the protons of both the host and the guest. This change is reflected in the ¹H NMR spectrum as perturbations in their chemical shifts. Protons located within the hydrophobic cavity of the this compound molecule, namely H-3 and H-5, are particularly sensitive to the inclusion of a guest. researchgate.net Upon complexation, these protons typically exhibit significant chemical shift changes, providing clear evidence of the formation of an inclusion complex. researchgate.net
The magnitude and direction of these chemical shift perturbations can offer valuable information about the geometry of the inclusion. For instance, an upfield shift of the H-3 and H-5 proton signals is often observed, which is attributed to the magnetic anisotropy effect of the included aromatic guest molecule. The observation of a single set of averaged proton signals for both the free and complexed states indicates a fast exchange process on the NMR timescale.
| Proton | Free this compound (δ, ppm) | Complexed this compound (δ, ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| H-1 | Value | Value | Value |
| H-2 | Value | Value | Value |
| H-3 | Value | Value | Value |
| H-4 | Value | Value | Value |
| H-5 | Value | Value | Value |
| H-6 | Value | Value | Value |
| OCH₂CH₃ | Value | Value | Value |
| OCH₂CH₃ | Value | Value | Value |
| Table 1: Illustrative ¹H NMR chemical shift data for this compound in its free and complexed forms. The specific values are dependent on the guest molecule and experimental conditions. The chemical shift perturbations (Δδ) are calculated as δcomplex - δfree. |
To gain a deeper understanding of the three-dimensional structure of this compound inclusion complexes, Two-Dimensional Rotating-frame Overhauser Effect Spectroscopy (2D ROESY) is employed. This powerful technique allows for the detection of through-space correlations between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected by chemical bonds.
In the context of this compound, 2D ROESY experiments are instrumental in establishing the precise orientation of the guest molecule within the host's cavity. The observation of cross-peaks between the protons of the guest molecule and the inner protons (H-3 and H-5) of the this compound cavity provides unambiguous evidence of inclusion. researchgate.net The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a semi-quantitative estimation of their spatial separation. researchgate.net For instance, strong ROESY correlations between the aromatic protons of a guest and the H-3 and H-5 protons of this compound would confirm the deep inclusion of the aromatic moiety into the cavity. researchgate.net
Research on this compound has utilized 2D ROESY to unequivocally assign its ¹H and ¹³C NMR signals in solution. nih.gov These experiments are crucial for confirming the spatial relationships between different parts of the molecule and are foundational for more advanced conformational studies. nih.gov
Beyond routine ¹H and ¹³C NMR, advanced NMR techniques provide a more profound understanding of the conformational dynamics of this compound. One such approach involves the analysis of ¹H coupling constants and spin-lattice relaxation times (T1). nih.gov
Furthermore, the measurement of spin-lattice relaxation times (T1) for the ring carbons of this compound has revealed insights into its internal motion. The average T1 values for this compound were found to be slightly shorter, with larger standard deviations, compared to its parent, beta-cyclodextrin (B164692), and the methylated analogue, Heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DM-beta-Cyd). nih.gov This suggests a degree of irregular internal motion within the ethylated glucose units of the this compound macrocycle. nih.gov
The temperature dependence of the chemical shifts of the C3 hydroxyl protons in this compound has also been investigated. These studies suggest the participation of these hydroxyl protons as proton donors in intramolecular hydrogen bonds with the ethoxyl groups on the C2 position of adjacent glucose units. nih.gov This intramolecular hydrogen bonding is significantly stronger in this compound and DM-beta-Cyd compared to the parent beta-cyclodextrin, contributing to a more stable and rigid macrocyclic ring structure. nih.gov
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a sensitive tool for probing the intermolecular interactions, such as hydrogen bonding, that play a crucial role in the formation and stability of this compound's supramolecular systems.
The formation of an inclusion complex between this compound and a guest molecule often leads to discernible changes in the FTIR spectrum. These changes arise from the restriction of the vibrational modes of the guest molecule upon its confinement within the cyclodextrin (B1172386) cavity and from the formation or disruption of hydrogen bonds.
The FTIR spectrum of a this compound inclusion complex is typically compared with the spectra of the individual components (this compound and the guest molecule) and their physical mixture. In many cases, the spectrum of the inclusion complex is not a simple superposition of the spectra of the individual components. Characteristic bands of the guest molecule may shift in frequency, decrease in intensity, or even disappear altogether upon complexation. nih.gov For example, the stretching vibration of a carbonyl group (C=O) in a guest molecule is often shifted to a different frequency upon inclusion, indicating a change in its environment and potential involvement in hydrogen bonding. nih.gov
Similarly, the broad O-H stretching band in the FTIR spectrum of this compound, which arises from the hydroxyl groups, can provide information about changes in the hydrogen-bonding network upon complexation. Alterations in the position and shape of this band can signify the formation of new intermolecular hydrogen bonds between the host and the guest. researcher.life These spectral changes serve as strong evidence for the formation of a true inclusion complex rather than a simple physical mixture.
Vibrational Spectroscopy for Intermolecular Bonding Analysis
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the formation of cyclodextrin inclusion complexes. It relies on the inelastic scattering of monochromatic light, which provides information about vibrational modes within a molecule. The insertion of a guest molecule into the this compound cavity alters the molecular environment of both the host and guest, leading to characteristic changes in their Raman spectra.
The Raman spectrum of the cyclodextrin molecule itself is often considered relatively silent or weak compared to the signals from highly polarizable guest molecules, such as those containing aromatic rings or extensive conjugated systems. researchgate.netrsc.org This spectral characteristic is advantageous as it allows for a clearer comparison of the guest molecule's spectrum in its free versus its complexed state. researchgate.netrsc.org
Key indicators of inclusion complex formation observed in Raman spectra include:
Band Shifting: Vibrational bands of the guest molecule, particularly those associated with parts of the molecule that enter the cyclodextrin cavity, often shift to a higher (blue shift) or lower (red shift) frequency. For instance, in a study of carotenoid inclusion in β-cyclodextrin, the C=C stretching band (ν1) of the guest molecule was observed to undergo a blue shift of 3-13 cm⁻¹ upon complexation. rsc.org Similarly, studies with the antifolate drug pemetrexed (B1662193) showed that C=C bond vibration bands are excellent indicators of complex formation, with pronounced shifts observed for inclusion-type complexes with β-CD. utwente.nl
Intensity Changes: The intensity of certain Raman peaks may increase or decrease upon complexation. This is often related to changes in the polarizability of the guest molecule's bonds within the new, more hydrophobic environment of the cyclodextrin cavity. researchgate.net
Peak Broadening: The encapsulation of the guest can lead to a broadening of its characteristic Raman peaks, reflecting the new intermolecular interactions between the host and guest. researchgate.net
The insertion of a guest molecule into the β-CD cavity results in chemical shifts for both the guest and host molecules in the Raman spectra. mdpi.commdpi.com For example, when holmium is complexed with β-cyclodextrin, the resulting Raman spectrum is distinctly different from the spectra of the individual components, implying that the holmium ion is surrounded by the cyclodextrin. mdpi.commdpi.com These spectral changes provide definitive evidence of the formation of an inclusion complex and can offer insights into the orientation of the guest within the host cavity. researchgate.netutwente.nl
Table 1: Illustrative Raman Band Shifts Upon β-Cyclodextrin Complexation
| Guest Molecule | Vibrational Mode | Free Guest (cm⁻¹) | Complexed Guest (cm⁻¹) | Shift (Δcm⁻¹) | Reference |
|---|---|---|---|---|---|
| Pemetrexed (PTX) | C=C stretch | 1547 | 1555 | +8 | utwente.nl |
| Pemetrexed (PTX) | C=C stretch | 1522 (shoulder) | 1531 | +9 | utwente.nl |
| Lycopene | C=C stretch (ν1) | 1510 | 1516 | +6 | rsc.orgacs.org |
| Curcumin | Aromatic C=C ring | 1602 | 1601 | -1 | nih.gov |
Thermal Analysis for Supramolecular Assembly Stability
Thermal analysis techniques are essential for characterizing the solid-state properties of this compound inclusion complexes and provide strong evidence for their formation and thermal stability.
Differential Scanning Calorimetry (DSC) is a primary technique used to confirm the formation of an inclusion complex in the solid state. scielo.br DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis reveals thermal transitions such as melting, crystallization, and decomposition.
When a crystalline guest molecule is encapsulated within the this compound cavity, its individual crystalline lattice is disrupted. As a result, the sharp endothermic peak corresponding to the melting point of the pure guest molecule is typically shifted, broadened, or completely disappears in the DSC thermogram of the inclusion complex. researchgate.netscielo.brbeilstein-journals.org The disappearance of the guest's melting peak is one of the strongest indications that the guest is no longer present as a separate crystalline phase but is instead molecularly dispersed within the cyclodextrin matrix, confirming complex formation. scielo.brnewdrugapprovals.org
For instance, the DSC thermogram of pure nitazoxanide (B1678950) shows a distinct melting peak at 210°C. beilstein-journals.org In its inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), this peak is shifted and altered, indicating a change in its thermal behavior due to complexation. beilstein-journals.org Similarly, the characteristic endothermic peak of β-cyclodextrin itself, which is associated with the release of water molecules from its cavity (often below 100°C), may also be shifted or altered, as the guest molecule displaces the water. scielo.brbeilstein-journals.org
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. rsc.org TGA is highly useful for characterizing this compound inclusion complexes.
A typical TGA curve for a β-cyclodextrin derivative shows an initial weight loss at temperatures below 100°C, corresponding to the evaporation of water molecules housed within the cavity and bound to the hydrophilic exterior. nih.gov The major decomposition of the cyclodextrin macrocycle occurs at a much higher temperature, often around 300°C or more. researchgate.net
When an inclusion complex is formed, the TGA profile changes in several key ways:
The initial weight loss due to water may be reduced, as the guest molecule has displaced some or all of the water from the cavity. researchgate.net
The decomposition temperature of the guest molecule is often shifted to a higher temperature compared to the free guest. This indicates that the cyclodextrin host provides a protective environment, enhancing the thermal stability of the encapsulated guest. beilstein-journals.org
For example, TGA analysis of a nitazoxanide-cyclodextrin complex showed that the decomposition temperature of the complex was significantly higher than that of pure nitazoxanide, confirming the enhanced thermal stability of the drug upon inclusion. beilstein-journals.org These analyses, often presented alongside their derivative curves (DTG) to more clearly identify decomposition temperatures, are crucial for assessing the stability of the supramolecular system. rsc.orgresearchgate.net
Table 2: Illustrative Thermal Analysis Data for β-Cyclodextrin Complexes
| Sample | Technique | Key Thermal Event (°C) | Observation | Reference |
|---|---|---|---|---|
| Nitazoxanide (NTX) | DSC | 210 | Sharp melting peak | beilstein-journals.org |
| β-CD:NTX Complex | DSC | ~203 | Shifted and altered NTX peak | beilstein-journals.org |
| β-Cyclodextrin (β-CD) | TGA | ~275 | Decomposition onset | beilstein-journals.org |
| Nitazoxanide (NTX) | TGA | ~195 | Decomposition onset | beilstein-journals.org |
| β-CD:NTX Complex | TGA | ~203 | Increased decomposition onset vs. free NTX | beilstein-journals.org |
| Hydroxypropyl-β-CD (HP-β-CD) | TGA | ~297 | Decomposition onset | beilstein-journals.org |
| HP-β-CD:NTX Complex | TGA | ~234 | Increased decomposition onset vs. free NTX | beilstein-journals.org |
Differential Scanning Calorimetry (DSC)
X-ray Diffraction for Solid-State Structural Investigations
X-ray Diffraction (XRD) is a powerful technique for elucidating the three-dimensional structure of crystalline materials. In the context of this compound, XRD is instrumental in confirming the formation of inclusion complexes and determining their solid-state architecture. The XRD pattern of a this compound inclusion complex is typically distinct from the patterns of the individual host and guest molecules, providing clear evidence of complex formation. mdpi.comnih.gov
When a guest molecule is encapsulated within the this compound cavity, the crystalline structure of the parent cyclodextrin is altered. This results in a new set of diffraction peaks, or in some cases, a transition from a crystalline to an amorphous state, which is characterized by the absence of sharp peaks. nih.govnih.gov For instance, the XRD pattern of a crystalline drug will show sharp, characteristic peaks, but upon complexation with a cyclodextrin, these peaks may diminish or disappear entirely, suggesting the guest molecule is molecularly dispersed within the cyclodextrin matrix. nih.gov
The packing arrangement of cyclodextrin molecules in the crystal lattice can also be determined through XRD. Common packing motifs include "cage-type" and "channel-type" structures. tandfonline.com A shift from a cage-type packing, often seen in pure β-cyclodextrin, to a channel-type structure in the complex is a strong indicator of inclusion. tandfonline.com Single-crystal X-ray diffraction (SCXRD), when applicable, can provide the most detailed atomic-level information, revealing the precise orientation of the guest molecule within the this compound cavity and the nature of the intermolecular interactions. mdpi.commdpi.com
Table 1: Representative X-ray Diffraction Peak Changes Upon Complexation
| Sample | Characteristic 2θ Peaks (°) | Interpretation |
| Guest Molecule (e.g., Nitazoxanide) | 16.4, 21.1, 24.7, 26.3, 32.5, 37.8, 43.2 | Crystalline nature of the guest. nih.gov |
| β-Cyclodextrin | 12.3, 13.6, 16.8, 17.5, 18.7, 19.3, 20.4, 22.1, 25.6, 27.5, 34.8 | Crystalline nature of the host. nih.gov |
| Inclusion Complex | Disappearance or significant reduction in intensity of guest and host peaks; appearance of new, broader peaks. | Formation of a new solid phase, often amorphous or less crystalline, indicating inclusion. nih.govtandfonline.com |
Chromatographic and Mass Spectrometric Characterization of Derivatives
The synthesis of this compound derivatives often results in a mixture of molecules with varying degrees of substitution. Chromatographic and mass spectrometric techniques are indispensable for separating and identifying these components, providing crucial information on the purity, molecular weight, and structural integrity of the derivatives.
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique used to separate molecules based on their hydrodynamic volume in solution. It is particularly useful for characterizing the molecular weight distribution of this compound polymers and oligomers. researchgate.net By passing a solution of the derivative through a column packed with porous gel, larger molecules elute more quickly than smaller ones. This allows for the determination of the average molecular weight and the polydispersity of the sample. researchgate.netresearchgate.net GPC can be used to monitor the progress of polymerization reactions involving this compound and to purify the resulting oligomeric products. researchgate.net
MALDI-TOF MS is a soft ionization technique that is highly effective for the mass analysis of large, non-volatile, and thermally labile molecules like cyclodextrin derivatives. nih.govmdpi.com In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the resulting ions are accelerated in a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio.
This technique provides valuable information on the molecular weight distribution and the degree of substitution (DS) of this compound derivatives. nih.govmdpi.com The resulting spectrum often shows a series of peaks, each corresponding to a cyclodextrin molecule with a different number of substituent groups. mdpi.combeilstein-journals.org The relative intensities of these peaks can be used to estimate the average DS. MALDI-TOF MS has been successfully employed to characterize complex libraries of polymerizable cyclodextrin derivatives and to confirm the structure of multi-substituted cyclodextrin conjugates. nih.govfrontiersin.org
Table 2: Example of MALDI-TOF MS Data for a Multi-Lactose-Appended β-Cyclodextrin
| m/z | Corresponding Structure |
| 2804 | Tri-lactose-substituted β-CD |
| 3006 | Tetra-lactose-substituted β-CD |
| 3139 | Penta-lactose-substituted β-CD |
| 3296 | Hexa-lactose-substituted β-CD |
| 3454 | Hepta-lactose-substituted β-CD |
| (Data sourced from a study on multi-lactose-appended β-cyclodextrin) beilstein-journals.org |
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is well-suited for the analysis of cyclodextrin derivatives and their non-covalent inclusion complexes. mdpi.comnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase.
ESI-MS is particularly useful for studying host-guest interactions in solution, as it can detect the intact, non-covalent complexes. mdpi.comresearchgate.net The stoichiometry of the inclusion complex (e.g., 1:1 or 1:2 host-guest ratio) can be readily determined from the mass spectrum. researchgate.net Furthermore, ESI-MS can be coupled with liquid chromatography (LC-MS) to separate complex mixtures of derivatives before mass analysis, providing a powerful tool for the detailed characterization of industrial cyclodextrin products. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) experiments can also be performed to fragment the ions, yielding valuable structural information about the connectivity of the substituents and the nature of the host-guest binding. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Microscopic and Surface Analysis for Supramolecular Architectures
The self-assembly of this compound and its complexes can lead to the formation of a variety of supramolecular architectures with distinct morphologies. Microscopic techniques are essential for visualizing these structures and understanding their surface characteristics.
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. SEM is widely used to investigate the morphology of solid this compound inclusion complexes. mdpi.commdpi.com
The images obtained from SEM can reveal significant differences in the crystal habit and surface morphology between the pure components and the inclusion complex. For example, the individual components may appear as well-defined crystals, while the inclusion complex may present as amorphous particles, aggregates, or structures with a completely different shape and size. mdpi.compku.edu.cn This change in morphology provides strong supporting evidence for the formation of a new solid phase resulting from the host-guest interaction. tandfonline.com SEM analysis has been used to visualize the porous nature of freeze-dried cyclodextrin complexes and the distinct microstructures formed by the self-assembly of cyclodextrin complexes with different guest molecules. mdpi.compku.edu.cn
Fundamental Mechanisms of De Beta Cyd Host Guest Complexation
Elucidating Driving Forces for Inclusion in Hydrophobic Cyclodextrin (B1172386) Cavities
The spontaneous formation of a stable host-guest complex is not driven by a single force but rather by a combination of several intermolecular interactions and thermodynamic contributions. nih.gov The relative importance of each force depends on the specific properties of both the DE-beta-Cyd host and the guest molecule, as well as the surrounding medium. fishersci.com Key driving forces include hydrophobic effects, van der Waals interactions, hydrogen bonding, and electrostatic interactions. nih.gov
The primary driving force for the formation of cyclodextrin inclusion complexes in aqueous solutions is the "hydrophobic effect". wikipedia.orgfishersci.ca The interior of the this compound cavity, composed of ether linkages and C-H groups, is considerably less polar (hydrophobic) than the surrounding water. Water molecules within this cavity are in a thermodynamically unfavorable, high-energy state due to their inability to form a full complement of hydrogen bonds as they would in bulk water. nih.govnih.gov
Once a guest molecule is situated within the this compound cavity, van der Waals forces become a crucial stabilizing interaction. nih.govnih.gov These forces, which encompass dipole-dipole, dipole-induced dipole, and dispersion interactions, occur between the atoms of the guest molecule and the atoms lining the host's hydrophobic interior. nih.govfishersci.ca The strength of these interactions is highly dependent on the "fit" between the host and guest; a snug fit that maximizes the contact surface area between the guest and the cavity wall results in stronger and more numerous van der Waals interactions. tcichemicals.com
Molecular mechanics and dynamics simulations have shown that the van der Waals term is often the main contributor to the total energy of the complex, directly influencing the final orientation and configuration of the guest within the cavity. nih.gov Even when a guest molecule exchanges its van der Waals interactions with water for those with the host, the interactions within the complex are typically stronger, contributing to a net negative enthalpy change. nih.gov
Hydrogen bonds play a multifaceted role in the structure and stability of this compound complexes. mims.com Intermolecular hydrogen bonds can form between the guest molecule and the this compound host. While etherification at the C2 and C6 positions removes the primary and some secondary hydroxyl groups, the secondary hydroxyl groups at the C3 position on the wider rim of the cone remain available to act as hydrogen bond donors or acceptors. mpbio.com Furthermore, the ether oxygen atoms themselves can act as hydrogen bond acceptors. These interactions can be a deciding factor in the specific orientation a guest molecule adopts within the cavity. sigmaaldrich.com
Intramolecular hydrogen bonds are also critical for the structural integrity of the cyclodextrin itself. In the parent β-cyclodextrin, a network of hydrogen bonds between adjacent glucose units imparts rigidity to the molecule. mpbio.com Modification to form this compound alters this network, which can increase the flexibility of the host, potentially allowing for a better "induced fit" with certain guest molecules. nih.gov
When the guest molecule is ionic or possesses a significant dipole moment, electrostatic interactions can play a significant role in complex formation. nih.gov Unmodified cyclodextrins are neutral, but their derivatives can be charged. For instance, sulfobutylether-β-cyclodextrin (SBEβCD), an anionic derivative, shows a dramatic increase in binding affinity for cationic guests due to favorable electrostatic interactions between the host's sulfonate groups and the guest's positive charge. This principle applies to this compound when interacting with charged guests.
Table 1: Summary of Driving Forces in this compound Complexation
| Driving Force | Description | Key Factors |
|---|---|---|
| Hydrophobic Effect | Entropically driven exclusion of high-energy water molecules from the cavity upon guest inclusion. | Guest polarity, aqueous environment |
| Van der Waals Interactions | Short-range forces (dispersion, dipole) between the guest and the inner cavity surface. | Size/shape complementarity ("fit") |
| Hydrogen Bonding | Formation of H-bonds between guest functional groups and host hydroxyl/ether groups. | Presence of H-bond donors/acceptors |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups on the host and guest. | Guest/host charge, solvent polarity |
Hydrogen Bonding Networks within Complexes
Stoichiometric Determination of this compound Inclusion Complexes
The stoichiometry of an inclusion complex refers to the ratio of host molecules to guest molecules. For this compound and other cyclodextrins, the most frequently observed stoichiometry is 1:1, where one host molecule encapsulates one guest molecule. However, other arrangements such as 1:2 (one host, two guests) or 2:1 (two hosts, one guest) are possible, particularly if the guest is small or the host has been modified to form a dimer.
Several experimental techniques are routinely employed to determine the stoichiometry of these complexes in solution.
UV-Visible Spectroscopy: The Benesi-Hildebrand method is a classic approach that analyzes changes in the UV-Vis absorbance of a guest molecule upon the addition of increasing concentrations of the host. fishersci.ca A linear plot of 1/ΔA (where ΔA is the change in absorbance) against 1/[Host] indicates a 1:1 complex. This method also allows for the calculation of the complex's association or stability constant (Kₐ).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying inclusion phenomena. Continuous variation experiments, often visualized as a Job's plot , are used to determine stoichiometry. In this method, the total molar concentration of the host and guest is kept constant while their mole fraction is varied. The plot of a measured property (like the change in chemical shift, Δδ) multiplied by the mole fraction against the mole fraction will show a maximum at the value corresponding to the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 confirms a 1:1 complex).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Table 2: Common Stoichiometries of β-Cyclodextrin Complexes
| Stoichiometry (Host:Guest) | Description | Typical Guest/Host Characteristics |
|---|---|---|
| 1:1 | One host molecule encapsulates one guest molecule. | Most common; guest fits well within a single cavity. |
| 1:2 | One host molecule accommodates two guest molecules. | Small guest molecules. |
| 2:1 | Two host molecules complex with a single guest molecule. | Long or large guest molecules; cyclodextrin dimers. |
Influence of Environmental Factors on Complex Stability
The stability of a this compound inclusion complex is not absolute but exists in a dynamic equilibrium between the complexed and free states. This equilibrium can be significantly influenced by various environmental factors, which can be manipulated to control the encapsulation and release of the guest molecule.
Temperature: Temperature has a complex effect on stability. For processes driven primarily by the hydrophobic effect, an increase in temperature can sometimes strengthen the interaction up to a certain point. However, complex formation is an exothermic process for many systems (negative ΔH), meaning an increase in temperature will decrease the stability constant (K) according to the van't Hoff equation. The thermal stability of the guest molecule itself is often enhanced upon complexation.
pH: The pH of the aqueous medium is a critical factor when the guest or host contains ionizable functional groups. A change in pH can alter the charge of a molecule, which in turn affects its solubility and its potential for electrostatic interactions with the host. wikipedia.org For example, the complexation of a basic drug can be significantly stronger at a pH where it is protonated and can engage in favorable electrostatic interactions with an anionic cyclodextrin derivative. wikipedia.org Even with a neutral host like this compound, the ionization state of the guest will influence its hydrophobicity and thus its affinity for the cavity.
Solvent Composition: The presence of organic co-solvents, such as ethanol (B145695), can have a dual effect on complex stability. At low concentrations, a co-solvent can sometimes improve the solubility of a poorly soluble guest, facilitating complexation. However, at higher concentrations, the co-solvent molecules can act as competitive binders, displacing the intended guest from the this compound cavity and reducing the stability of the inclusion complex.
Effect of pH on Inclusion Complex Formation
The ambient pH of the aqueous medium can significantly influence the formation and stability of this compound inclusion complexes, primarily by altering the ionization state of the guest molecule. mdpi.com While this compound itself is chemically stable across a broad pH range, the binding affinity for a guest can change dramatically if the guest possesses ionizable functional groups. tsijournals.com
Studies on various cyclodextrin complexes have demonstrated this principle. For example, the complexation of doxorubicin (B1662922) with β-cyclodextrin shows strong pH dependence, with weaker binding observed at lower pH due to protonation of functional groups. researchgate.net Similarly, the binding of certain peptides to dimethyl-beta-cyclodextrin (B157424), a structurally related host, is influenced by the pH-dependent protonation state of the analytes. nih.gov Therefore, the stability constant (Kc) of a pH-sensitive guest with this compound is not a fixed value but rather a pH-dependent parameter.
Temperature Effects on Binding Affinity
Temperature is a critical parameter that directly affects the stability of the host-guest complex. The formation of an inclusion complex is typically an exothermic process, meaning it releases heat (negative enthalpy change, ΔH°). mdpi.comnih.gov According to Le Chatelier's principle, for an exothermic process, an increase in temperature will shift the equilibrium towards the reactants (the free host and guest), resulting in a decrease in the association constant (Kc).
This inverse relationship between temperature and binding affinity has been consistently observed in studies of cyclodextrin complexes. researchgate.netnih.gov For example, a study on the complexation of thymoquinone (B1682898) with sulfobutylether-β-cyclodextrin (SBE-β-CD) showed that the apparent stability constants (K1:1) decreased from 8535 M⁻¹ to 1480 M⁻¹ as the temperature was increased from 293 K to 318 K. mdpi.com This is because the kinetic energy of the molecules increases with temperature, which can overcome the non-covalent forces holding the complex together. mdpi.com
However, the effect of temperature can sometimes be more complex. In some systems, an increase in temperature can enhance the solubility of a poorly soluble guest, which may facilitate better interaction. mdpi.com In rare cases, if the complexation is endothermic, the binding affinity will increase with temperature. The temperature dependence of the association constant is fundamentally described by the van't Hoff equation, which allows for the calculation of the thermodynamic parameters of the binding process. mdpi.commdpi.com
Kinetic and Thermodynamic Aspects of Complexation
A comprehensive understanding of the complexation process requires the quantitative analysis of both its kinetic and thermodynamic aspects. These parameters define the stability of the complex, the rate at which it forms and dissociates, and the fundamental forces driving the interaction.
Determination of Association Constants (Kc)
The association constant (Kc), also known as the stability or binding constant, is a measure of the strength of the interaction between the host (this compound) and the guest molecule in a 1:1 complex. A higher Kc value indicates a more stable complex. niscpr.res.in Several analytical techniques are employed to determine Kc:
Phase Solubility Studies: This classic method, based on the work of Higuchi and Connors, involves measuring the increase in the solubility of a poorly soluble guest as a function of increasing cyclodextrin concentration. The Kc can be calculated from the slope and intercept of the resulting phase solubility diagram. acs.org
Spectroscopic Methods: Techniques like UV-Visible and fluorescence spectroscopy are widely used. If the guest molecule's spectrum changes upon inclusion in the this compound cavity, this change can be titrated to calculate Kc using models like the Benesi-Hildebrand equation. acs.orgresearchgate.net
Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during the binding event. It provides a highly accurate Kc value in a single experiment, along with the enthalpy of binding. farmaciajournal.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons on either the guest or the host molecule upon complexation can be monitored to determine the association constant. mdpi.com
Capillary Electrophoresis (CE): Affinity capillary electrophoresis can be used to determine binding constants by measuring the change in the electrophoretic mobility of a guest in the presence of varying concentrations of this compound. nih.gov
Kinetic Methods: By studying the reaction kinetics, as with stopped-flow spectroscopy, the ratio of the forward and reverse rate constants can yield the binding constant (Kc = kf/kb). publish.csiro.au
| Guest Molecule | Host Cyclodextrin | Kc (M⁻¹) | Method | Reference |
| Diltiazem | Diethyl-beta-cyclodextrin | Value not specified, but complexation shown to retard release | Drug Release Study | nih.gov |
| Pyridine-2-azo-p-dimethylaniline | 2,6-O-dimethyl-β-cyclodextrin | 550 | Stopped-flow Spectroscopy | publish.csiro.au |
| Betulin 3,28-diphthalate | Dimethyl-β-cyclodextrin | ~95,500 (log K = 4.98) | Affinity Capillary Electrophoresis | nih.gov |
| Betulin 3,28-disuccinate | Dimethyl-β-cyclodextrin | ~177,800 (log K = 5.25) | Affinity Capillary Electrophoresis | nih.gov |
| Caffeic Acid Phenethyl Ester | Hydroxypropyl-β-cyclodextrin | 3468.2 | Phase Solubility | nih.gov |
This table includes data for the closely related dimethyl-β-cyclodextrin and other derivatives to provide context for typical binding constants, as specific Kc values for this compound are not always available in the cited literature.
Analysis of Complexation Efficiency (CE)
Complexation Efficiency (CE) is a useful parameter for evaluating the solubilizing power of a cyclodextrin. It is derived from the slope of the initial linear portion of a phase solubility diagram and is calculated as the ratio of the concentration of the complexed guest to the concentration of the free cyclodextrin. researchgate.net
CE = Slope / (1 - Slope)
Unlike the association constant (Kc), which also requires the intrinsic solubility of the guest (S₀) for its calculation from the same diagram, CE is independent of S₀. acs.org This makes CE a more direct and practical measure of the solubilizing effect, especially in complex systems where the guest's intrinsic solubility might be altered by pH or other excipients. acs.orgresearchgate.net A higher CE value indicates that a smaller amount of cyclodextrin is needed to solubilize the guest molecule, which is particularly important in the development of solid dosage forms where large amounts of excipients can be problematic. researchgate.net For example, a CE of 1.030 was determined for a thymoquinone-SBE-β-CD complex, indicating its suitability for formulation. mdpi.com
Kinetic Rate Constants (kf, kb) from Relaxation Methods
The complexation/decomplexation process is typically very fast, occurring on the microsecond to millisecond timescale. Therefore, specialized relaxation techniques are required to measure these rates. Methods such as stopped-flow spectroscopy, temperature-jump (T-jump), and pressure-jump (P-jump) are used. publish.csiro.au These techniques work by rapidly perturbing a system at equilibrium (e.g., by rapidly mixing reactants or changing temperature) and then monitoring the system's relaxation to a new equilibrium state. The rate of this relaxation is related to the kinetic constants kf and kb. For instance, stopped-flow spectroscopy was used to monitor the change in kinetics of a reaction involving a dye molecule upon the addition of various cyclodextrins, including 2,6-O-dimethyl-β-cyclodextrin, allowing for the determination of binding constants. publish.csiro.au
Enthalpic (ΔH°), Entropic (ΔS°), and Gibbs Free Energy (ΔG°) Contributions
The spontaneity and driving forces of the complexation process are described by three key thermodynamic parameters: Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These are related by the fundamental equation:
ΔG° = ΔH° - TΔS°
Gibbs Free Energy (ΔG°): A negative ΔG° value indicates that the complexation process is spontaneous. It is directly related to the association constant by the equation ΔG° = -RTln(Kc) , where R is the gas constant and T is the absolute temperature. nih.govnih.gov
Enthalpy (ΔH°): This represents the change in heat content of the system upon complexation. A negative ΔH° (exothermic) indicates the formation of favorable interactions, such as van der Waals forces and hydrogen bonds between the guest and the this compound cavity. mdpi.comnih.gov A positive ΔH° (endothermic) suggests that energy is required to form the complex, which can occur if breaking existing interactions (like guest-solvent) requires more energy than is gained from host-guest binding.
| Guest | Host | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |
| Hyperoside | 2H-β-CD | -15.11 (at 30°C) | -50.57 | -35.46 | mdpi.com |
| Catechol Hydrazinyl-Thiazole | β-CD | -20.5 | -2.36 | 18.13 | nih.gov |
| Benzoic Acid | β-CD | Value decreases with ethanol concentration | Value becomes more negative with ethanol | Value decreases with ethanol | atlantis-press.com |
This table presents thermodynamic data for various β-cyclodextrin complexes to illustrate typical values and driving forces, as a complete thermodynamic profile for a this compound complex was not available in the cited literature.
Enantioselective Recognition by this compound and its Derivatives
The inherent chirality of Diethyl-beta-cyclodextrin (this compound), arising from the D-glucopyranose units that form its structure, enables it to act as a chiral selector. This capability allows for the discrimination between enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. The fundamental principle of this recognition lies in the formation of transient diastereomeric host-guest complexes. When a racemic mixture of a guest molecule is introduced to this compound, two different diastereomeric complexes can be formed, one with each enantiomer. These diastereomeric complexes possess different formation constants and stabilities, which forms the basis for their separation and selective recognition. mdpi.combeilstein-journals.orgnih.gov
The mechanism of enantioselective recognition is a multifactorial process driven by a combination of molecular interactions. researchgate.net These interactions include hydrophobic interactions, where the non-polar part of the guest molecule is included within the relatively hydrophobic cavity of the this compound, as well as hydrogen bonding, van der Waals forces, and dipole-dipole interactions between the guest molecule and the hydroxyl and ether groups on the rims of the cyclodextrin. researchgate.netnih.gov The precise geometry and fit of the guest enantiomer within the chiral cavity of the this compound are crucial for the degree of enantioselectivity. A more rigid guest molecule with bulky groups often exhibits better chiral recognition compared to flexible molecules that can more easily adapt their conformation within the cyclodextrin cavity. nih.gov
Derivatization of native β-cyclodextrin, such as the introduction of diethyl groups to form this compound, significantly influences its enantioselective capabilities. These substituent groups alter the shape and size of the cavity, modify the hydrophobicity, and introduce new interaction points, thereby enhancing the chiral recognition for a wider range of compounds. nih.govmdpi.com For instance, the substitution pattern on the cyclodextrin can lead to a reversal in the elution order of enantiomers in chromatographic separations. nih.gov
The efficiency of enantioselective recognition is often quantified by the enantioseparation factor (α), which is the ratio of the stability constants (or retention factors in chromatography) of the two diastereomeric complexes. mdpi.com An α value greater than 1 indicates that enantioselectivity is occurring. mdpi.com
Detailed Research Findings:
Research has demonstrated the effectiveness of this compound and its derivatives in the enantioselective separation of various chiral compounds, particularly in the field of gas chromatography where they are used as chiral stationary phases.
A notable study utilized a 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin (TBDE-β-CD) doped column for the gas chromatographic separation of chiral terpenoids. This derivative showed good enantioselectivity for several compounds. The enantioseparation factor (Es) is a measure of this selectivity. For example, the separation of β-pinene enantiomers yielded an Es of 1.038, while for sabinene (B1680474) and limonene, the Es values were 1.051 and 1.045, respectively. nih.gov The same column also successfully resolved the enantiomers of isomenthone (B49636) (Es 1.029) and α-terpineol (Es 1.014). nih.gov However, it was not effective for all compounds, as carvone (B1668592) enantiomers were not well resolved with this specific derivative. nih.gov This highlights the specificity of the host-guest interaction.
Further studies have shown that modifying the substituents on the β-cyclodextrin framework is a key strategy for tuning enantioselectivity. The exchange of a methyl group for an acetyl substituent in a single glucose unit of a derivatized β-cyclodextrin was found to significantly increase the enantioseparation factor for α-hexachlorocyclohexane from 1.14 to 1.53. researchgate.net The nature of the substituent groups, whether they are alkyl, acetyl, or other moieties, directly impacts the chiral discrimination by altering the steric and electronic properties of the cyclodextrin cavity. mdpi.comresearchgate.net
The table below summarizes the enantioseparation factors for various chiral compounds using a this compound derivative as a chiral stationary phase in gas chromatography.
| Chiral Compound | Enantioseparation Factor (Es) |
| β-pinene | 1.038 |
| Sabinene | 1.051 |
| Limonene | 1.045 |
| Isomenthone | 1.029 |
| α-terpineol | 1.014 |
| Data sourced from a study using 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin as the chiral selector. nih.gov |
The pH of the medium can also play a crucial role in the enantioselective complexation, especially for guest molecules with ionizable groups. The charge on the guest molecule affects its interaction with the cyclodextrin and can significantly alter the stability of the inclusion complex. scirp.org For instance, studies with other β-cyclodextrin derivatives have shown that the enantioselectivity for amlodipine (B1666008) is optimal at a pH of 5.0. benthamopenarchives.combenthamopenarchives.com
Computational and Theoretical Investigations of De Beta Cyd Systems
Molecular Docking for Prediction of Binding Conformations and Orientations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of DE-beta-Cyd, docking studies are instrumental in elucidating the binding modes of various guest molecules within its cavity.
Research has shown that the formation of inclusion complexes is driven by non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. mdpi.com Molecular docking simulations help in identifying the most probable conformation of the guest molecule within the this compound cavity. For instance, studies on the inclusion of finasteride (B1672673) with different beta-cyclodextrin (B164692) derivatives, including dimethyl-β-cyclodextrin (a structurally related compound), revealed that the drug molecule orients itself in a way that maximizes favorable interactions, leading to a stable complex. nih.gov The binding energy, calculated from docking simulations, provides a quantitative measure of the stability of the complex. For example, docking studies of finasteride with various cyclodextrins showed binding energies ranging from -3.1 to -6.3 kcal/mol, indicating the formation of stable complexes. nih.gov
The stoichiometry of the inclusion complex, typically 1:1, can also be predicted and corroborated by experimental data. nih.govnih.gov The orientation of the guest molecule is crucial for the stability of the complex. For example, in the case of cannabidiol (B1668261) (CBD) and Δ9-tetrahydrocannabinol (THC) with β-cyclodextrin, docking calculations suggested that the benzenediol group of CBD and the hydroxy-substituted benzene (B151609) ring of THC orient themselves towards the wider rim of the cyclodextrin (B1172386) cavity, stabilized by hydrogen bonding. mdpi.com
A summary of representative molecular docking studies on cyclodextrin derivatives is presented in the table below.
| Guest Molecule | Cyclodextrin Derivative | Lowest Binding Energy (kcal/mol) | Predicted Stoichiometry | Key Interactions |
| Finasteride | Dimethyl-β-cyclodextrin (DM-β-CyD) | -6.3 | 1:1 | Hydrophobic interactions |
| Cannabidiol (CBD) | β-Cyclodextrin | -6.87 | 1:1 | Hydrogen bonding |
| Δ9-Tetrahydrocannabinol (THC) | β-Cyclodextrin | -6.77 | 1:1 | Hydrogen bonding |
| Silymarin | β-Cyclodextrin | -6.4 | 1:1 | Not specified |
| Oxazolidine derivative | 2-Hydroxypropyl-β-cyclodextrin (2-HPβCD) | -5.9 | 1:1 | Hydrogen bonding, hydrophobic contacts |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of this compound inclusion complexes over time. These simulations model the movement of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and the nature of host-guest interactions.
MD simulations have been successfully employed to study the inclusion complexes of various guest molecules with beta-cyclodextrin and its derivatives. rsc.orgnih.govsemanticscholar.org For instance, simulations of rutin (B1680289) with dimethyl-β-cyclodextrin (DM-β-CD) have shown that the complex is stable, and the binding energy can be calculated to quantify this stability. nih.govsemanticscholar.org The simulations can also reveal the role of water molecules in the complexation process, showing how they are displaced from the cyclodextrin cavity upon guest inclusion. researchgate.net
The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable complex will exhibit relatively small RMSD fluctuations. acs.org Furthermore, MD simulations can be used to calculate binding free energies, which provide a more rigorous measure of complex stability than docking scores alone. rsc.org For example, in a study of eucalyptol (B1671775) with various cyclodextrins, the binding affinities calculated from MD simulations were in good agreement with experimental data. rsc.org
Key findings from MD simulations of cyclodextrin complexes include:
Conformational Flexibility: Both the host and guest molecules can undergo conformational changes upon complexation. acs.org
Solvent Effects: The presence of co-solvents can influence the structure and stability of the complex. acs.org
Interaction Analysis: The types and strengths of interactions (e.g., hydrogen bonds, van der Waals forces) can be analyzed throughout the simulation. semanticscholar.org
Density Functional Theory (DFT) Calculations for Electronic Properties and Vibrational Spectra
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and vibrational frequencies of molecules. DFT calculations provide a more accurate description of the electronic interactions within the this compound system compared to classical force fields used in molecular docking and MD simulations.
DFT has been widely applied to study cyclodextrin inclusion complexes. acs.orgnih.govmdpi.comacs.org These calculations can be used to:
Optimize Geometries: Determine the most stable three-dimensional structure of the complex. mdpi.comnih.gov
Calculate Interaction Energies: Provide a precise measure of the binding strength between the host and guest, often corrected for basis set superposition error (BSSE). acs.org
Analyze Electronic Properties: Investigate the distribution of electron density and the nature of chemical bonds through methods like Natural Bond Orbital (NBO) analysis.
Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to validate the calculated structure.
For instance, DFT calculations on the inclusion complex of an aziridine (B145994) derivative with β-cyclodextrin showed that the complex is energetically favored, and the orientation of the guest molecule could be determined. In another study, DFT was used to investigate the stability of different conformers of dimethyl-β-cyclodextrin, revealing the importance of the chosen functional for accurate predictions. acs.org The calculated chemical shifts from DFT can also be compared with experimental NMR data to confirm the structure of the complex in solution. acs.org
Force Field Development and Parameterization for this compound
The accuracy of molecular mechanics-based simulations, such as molecular docking and MD, is highly dependent on the quality of the force field used to describe the potential energy of the system. A force field consists of a set of equations and associated parameters that define the energy of a molecule as a function of its atomic coordinates.
While general-purpose force fields like AMBER and CHARMM are often used for cyclodextrins, specific parameterization for this compound can lead to more accurate results. acs.orgacs.orgresearchgate.netq4md-forcefieldtools.org The development of a dedicated force field for cyclodextrins, such as q4md-CD, which is compatible with the AMBER force field, has been a significant advancement. researchgate.netq4md-forcefieldtools.org
The parameterization process typically involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. For example, torsional-angle parameters for carbohydrate systems within the GROMOS force field have been revised to improve agreement with experimental NMR data for cyclodextrins. researchgate.net The refinement of force field parameters for guest molecules is also crucial for accurate simulation of inclusion complexes. acs.org
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling in Cyclodextrin Complexation
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties or activities of molecules based on their structural features. In the context of cyclodextrin complexation, these models are used to predict the binding affinity or stability of complexes with a wide range of guest molecules. mdpi.comresearchgate.netmdpi.comut.eetandfonline.com
QSPR/QSAR models for cyclodextrin complexation typically use a set of molecular descriptors that encode structural, electronic, and physicochemical properties of the guest molecules. These descriptors are then correlated with the experimentally determined binding constants or free energies of complexation using statistical techniques like multiple linear regression (MLR) or machine learning algorithms. mdpi.comresearchgate.net
Several studies have successfully applied QSPR/QSAR to predict the stability of cyclodextrin inclusion complexes. researchgate.netmdpi.com These models can identify the key molecular features that govern the binding process. For example, a QSAR model for the complexation of phenolic acids with β-cyclodextrin revealed that the presence of six-membered rings, branching, electronegativity, and polar surface area are important factors influencing binding affinity. mdpi.com Such models are valuable tools for screening large libraries of potential guest molecules and for designing new cyclodextrin-based systems with desired properties.
Supramolecular Architectures and Functional Materials Based on De Beta Cyd
Self-Assembly of DE-beta-Cyd into Higher-Order Structures
The self-assembly of this compound is a key feature that dictates its application in functional materials. The ethylation of the parent beta-cyclodextrin (B164692) molecule significantly alters its solubility and aggregation behavior. Nuclear Magnetic Resonance (NMR) studies have confirmed that all ethylated glucose units in this compound typically maintain a stable 4C1 chair conformation. sigmaaldrich.com The intramolecular hydrogen bonds in this compound are noted to be significantly stronger than those in the parent beta-cyclodextrin, contributing to a very stable macrocyclic ring structure. sigmaaldrich.com
In the solid state, this compound demonstrates a clear propensity for forming ordered, higher-order structures. X-ray crystallography has revealed that this compound can crystallize into different forms depending on the solvent used. For instance, when crystallized from hexane, it forms a crystal structure where the molecules are arranged to form a helically extended polymeric chain. sigmaaldrich.com This arrangement is achieved by the inclusion of the 6-O-ethyl groups of an adjacent molecule into the cavity of the next, creating a continuous, chain-like supramolecular polymer. sigmaaldrich.com This tendency to self-assemble into aggregates and ordered polymeric structures is a fundamental characteristic that underpins its use in more complex supramolecular architectures. chemsrc.com
Formation of Cyclodextrin-Based Nanostructures and Aggregates
The modification of cyclodextrins to create amphiphilic molecules is a common strategy for producing various nanostructures such as micelles, vesicles, and nanospheres. These structures are of great interest for applications in materials science. While the broader class of amphiphilic cyclodextrins is known to form such diverse aggregates, the specific formation of these distinct nanostructures by this compound is not extensively documented in current scientific literature. The research focus has largely been on other derivatives, such as those with long alkyl chains (acylated) or with different hydrophilic groups.
The formation of micellar systems is characteristic of amphiphilic molecules that possess distinct hydrophilic and hydrophobic domains. While this compound has increased hydrophobicity compared to its parent molecule, its ability to self-assemble into well-defined micellar structures is not a primary focus of the available research. Studies on related derivatives, like heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-beta-Cyd), have explored interactions with and disruption of existing micellar systems, but the formation of micelles by this compound itself remains a less explored area.
Vesicles are bilayer structures that enclose an aqueous core, typically formed by more complex amphiphilic cyclodextrins, often bearing long alkyl chains on one rim and hydrophilic groups on the other. This specific architecture allows for the encapsulation of both hydrophobic and hydrophilic guest molecules. There is limited specific research demonstrating the formation of such vesicular architectures solely from this compound.
The creation of nanospheres, nanosheets, and nanogels from cyclodextrins typically involves chemical cross-linking or the self-assembly of specifically designed derivatives. These materials offer high surface areas and tunable properties for various applications. However, the scientific literature does not provide significant evidence or detailed studies on the formation of nanospheres, nanosheets, or nanogels based specifically on this compound. Research in this domain predominantly features other modified cyclodextrins or polymers incorporating cyclodextrin (B1172386) units.
Vesicular Architectures
Cyclodextrin-Based Polyrotaxanes and Polypseudorotaxanes
Polyrotaxanes and their precursors, polypseudorotaxanes, are mechanically interlocked molecules that have garnered significant attention for creating advanced functional materials. These structures consist of multiple cyclodextrin rings threaded onto a polymer chain, with bulky end-groups in polyrotaxanes preventing the rings from dethreading.
The formation of these structures is well-documented for native cyclodextrins (alpha, beta, and gamma) as well as for derivatives like hydroxypropyl-beta-cyclodextrin (HP-beta-Cyd) and dimethyl-beta-cyclodextrin (B157424) (DM-beta-Cyd). These systems have been explored for use as molecular tubes, switches, and in the development of slide-ring gels. However, despite the extensive research in this field, specific studies detailing the synthesis and characterization of polyrotaxanes or polypseudorotaxanes using this compound as the threading macrocycle are not prominent in the available literature. The focus has remained on derivatives that exhibit different solubility and complexation dynamics.
Engineering of Responsive and Reversible Supramolecular Systems
The engineering of "smart" materials that respond to external stimuli is a major goal in supramolecular chemistry. Cyclodextrin-based systems can be designed to respond to various triggers, including pH, temperature, light, and specific chemical guests.
A notable example of a responsive system involving this compound is demonstrated in its complexation with the drug tiaprofenic acid. labsolu.ca The release of the enantiomers of this drug from the this compound inclusion complex was found to be highly dependent on the pH of the surrounding medium. labsolu.ca At a low pH of 1.5, the drug was not released, whereas increasing the pH to 3.0 and 7.4 facilitated its dissolution. labsolu.ca This pH-dependent release showcases the potential for engineering responsive systems based on the reversible nature of host-guest interactions with this compound.
While this demonstrates pH-responsiveness, the broader development of systems based on this compound that respond to other stimuli, such as temperature or light, is less documented. The field of stimuli-responsive cyclodextrin materials more commonly employs other derivatives, like azobenzene-modified cyclodextrins for light-responsiveness or methylated cyclodextrins for thermo-responsive polyrotaxanes.
Modulation of Rheological Properties in this compound Supramolecular Gels
The rheological properties of supramolecular gels, which are materials formed by non-covalent interactions, are a critical aspect of their potential applications. The incorporation of cyclodextrins and their derivatives, such as Heptakis(2,6-di-O-ethyl)-β-cyclodextrin (this compound), into these gels can significantly modulate their flow behavior and mechanical characteristics. While specific research detailing the rheological modulation by this compound in supramolecular gels is limited, the principles can be understood by examining studies on similar cyclodextrin-based systems.
Supramolecular gels exhibit viscoelastic behavior, possessing both solid-like (elastic) and liquid-like (viscous) properties. These are characterized by the storage modulus (G′), representing the elastic component, and the loss modulus (G″), representing the viscous component. In many cyclodextrin-based hydrogels, the formation of a stable network is indicated by a higher G′ than G″, signifying a more solid-like structure. acs.orgresearchgate.net The introduction of cyclodextrin derivatives can influence these moduli by affecting the cross-linking density and the nature of the non-covalent interactions within the gel matrix. For instance, in some systems, increasing the concentration of a β-cyclodextrin derivative leads to an increase in both G′ and G″, indicating a reinforcement of the gel network. researchgate.net
One of the key characteristics of many supramolecular gels is their shear-thinning behavior, where the viscosity of the gel decreases as the applied shear rate increases. acs.orgresearchgate.net This property is highly desirable for applications such as injectable drug delivery systems, as it allows the gel to be easily extruded through a syringe and then recover its gel-like structure upon removal of the shear force. This recovery of the gel structure over time at rest after shearing is known as thixotropy. acs.orggoogle.com The inclusion of cyclodextrins can enhance these properties. For example, studies on hydrogels containing other modified β-cyclodextrins have demonstrated pseudoplastic flow behavior, which is a form of shear-thinning, without significant thixotropy in some cases. nih.gov
The table below illustrates typical rheological data that might be obtained from studies on cyclodextrin-based supramolecular gels. Please note that this is a representative table, and the values are not specific to this compound due to a lack of available research data.
| Gel Formulation | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Viscosity at 0.1 s⁻¹ (Pa·s) | Viscosity at 100 s⁻¹ (Pa·s) |
|---|---|---|---|---|
| Base Polymer Gel | 500 | 150 | 80 | 5 |
| Gel with β-Cyclodextrin | 800 | 200 | 120 | 8 |
| Gel with DM-beta-Cyd | 1200 | 250 | 180 | 10 |
Future Directions and Emerging Research Avenues in De Beta Cyd Chemistry
Novel Synthetic Routes for Advanced DE-beta-Cyd Architectures
The synthesis of this compound and its derivatives is a cornerstone of its application. While traditional methods often involve toxic reagents, recent research has focused on developing greener and more efficient synthetic pathways.
A notable advancement is the use of diethyl carbonate as a green ethylating agent in the presence of anhydrous potassium carbonate as a catalyst. sciencepublishinggroup.com This method offers a more environmentally friendly alternative to toxic reagents like diethyl sulfate (B86663) and iodoethane. Orthogonal experiments have been employed to optimize reaction conditions, including temperature, molar ratio of reactants, reaction time, and catalyst dosage, to control the average degree of substitution of the ethyl groups on the β-cyclodextrin scaffold. sciencepublishinggroup.com Researchers have successfully synthesized ethyl-β-cyclodextrins with a maximum average degree of substitution of 6.0. sciencepublishinggroup.com
Furthermore, novel synthetic processes for producing carbonate ester derivatives of β-cyclodextrin have been investigated using diethyl carbonate and a potassium carbonate catalyst. nih.gov These derivatives have shown significant potential in fields such as catalysis and enantiomeric separation. nih.gov The synthesis of monosubstituted 3-alkyloxy-2-hydroxypropyl-β-cyclodextrins has also been achieved through a phase-transfer catalytic methodology, expanding the library of available this compound derivatives. researchgate.net
Future research in this area is directed towards achieving even greater control over the substitution pattern on the cyclodextrin (B1172386) molecule, including the synthesis of selectively methylated derivatives. acs.org The development of efficient methods for derivatizing β-cyclodextrin with a single functional group, for instance through diazotization/nucleophilic displacement reactions, opens up new avenues for creating highly specific and functionalized this compound architectures. acs.org
Interfacing this compound Supramolecular Chemistry with Other Macrocyclic Hosts
The ability of this compound to form inclusion complexes is a key feature of its chemistry. Interfacing this property with other macrocyclic hosts, such as calixarenes, cucurbiturils, and pillararenes, presents exciting opportunities for creating complex and functional supramolecular systems. beilstein-journals.orgthno.org These multi-macrocyclic systems can exhibit unique recognition, binding, and release properties, leading to applications in areas like drug delivery and smart materials. mdpi.comresearchgate.net
For instance, the combination of cyclodextrins with other macrocycles can lead to the formation of supramolecular polymers and hydrogels with stimuli-responsive behaviors. mdpi.comresearchgate.net These materials can be designed to respond to external triggers such as temperature, pH, or specific guest molecules, allowing for controlled release of encapsulated compounds. researchgate.net Research is exploring the use of these systems for the delivery of proteins and other biomolecules. mdpi.com The host-guest interactions between different macrocycles can also be used to construct sophisticated nanostructures for targeted therapies. thno.org
Development of Advanced Analytical and Computational Methodologies
A deep understanding of the structure, dynamics, and host-guest interactions of this compound is crucial for its rational design and application. Advanced analytical and computational techniques are indispensable tools in this endeavor.
Analytical Techniques: A variety of analytical methods are employed to characterize this compound and its inclusion complexes. These include:
Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both solution and solid-state), and mass spectrometry (MS) are used to confirm the structure and substitution patterns of this compound derivatives. sciencepublishinggroup.comnih.gov NMR, particularly 1H and 13C NMR, is instrumental in determining the position of substituents. sciencepublishinggroup.comnih.gov
Chromatography: High-performance liquid chromatography (HPLC) is a key technique for the analysis and purification of this compound and its complexes. researchgate.net The development of robust HPLC methods is essential for quality control and for studying the kinetics of complex formation and dissociation. researchgate.net
Thermal Analysis: Techniques like differential scanning calorimetry (DSC) provide information on the thermal stability of this compound and its inclusion complexes. researchgate.netresearchgate.net
X-ray Diffraction (XRD): XRD is a powerful tool for determining the crystalline structure of this compound and for confirming the formation of inclusion complexes in the solid state. researchgate.net
The following table provides a summary of analytical techniques used in this compound research:
| Analytical Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Structural elucidation, determination of substitution patterns, study of host-guest interactions in solution. sciencepublishinggroup.comnih.govrsc.org |
| Mass Spectrometry | Molecular weight determination, confirmation of structure. sciencepublishinggroup.comnih.gov |
| FTIR Spectroscopy | Identification of functional groups, confirmation of complex formation. sciencepublishinggroup.comnih.govresearchgate.net |
| HPLC | Purification, quantification, and analysis of complex stability. nih.govresearchgate.net |
| DSC | Thermal stability, phase transitions. researchgate.netresearchgate.net |
| XRD | Crystalline structure, confirmation of inclusion complex formation in the solid state. researchgate.net |
Computational Methodologies: Computational modeling plays an increasingly important role in understanding the intricacies of this compound chemistry.
Molecular Modeling and Dynamics: These simulations provide insights into the geometry, thermodynamics, and dynamics of host-guest docking. nih.gov They can be used to predict the binding affinities of different guest molecules and to understand the factors that govern complex formation. mdpi.combiorxiv.org
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods are used to investigate the electronic structure and reactivity of this compound and its complexes. mdpi.comresearchgate.net They can shed light on the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the inclusion complexes. researchgate.net
Density Functional Theory (DFT): DFT calculations are employed to study the electronic properties and stability of this compound complexes. researchgate.net
The table below outlines some of the computational methods applied to this compound research:
| Computational Method | Application |
|---|---|
| Molecular Dynamics (MD) Simulations | Studying the dynamics of host-guest interactions and the stability of inclusion complexes. nih.gov |
| Quantum Mechanics (QM/MM) | Investigating reaction mechanisms and the role of intermolecular forces in catalysis. mdpi.com |
| Density Functional Theory (DFT) | Calculating electronic properties and interaction energies. researchgate.net |
| Semi-empirical Methods (e.g., PM3, PM6) | Rapidly screening potential host-guest systems and studying reaction pathways. rsc.orgmdpi.comresearchgate.net |
Exploration of this compound in Fundamental Chemical Processes (e.g., catalysis, separation science)
The unique properties of this compound make it a promising candidate for applications in catalysis and separation science.
Catalysis: The hydrophobic cavity of this compound can act as a microreactor, encapsulating reactants and promoting specific chemical transformations. This "supramolecular catalysis" can lead to enhanced reaction rates and selectivities. mdpi.combiorxiv.org this compound and its derivatives have been investigated as catalysts in various organic reactions, including Diels-Alder reactions. mdpi.combiorxiv.org Computational studies have shown that the catalytic effect arises from the pre-organization of reactants within the cyclodextrin cavity, which reduces the entropy of activation. mdpi.combiorxiv.org Modified cyclodextrins, such as those functionalized with amino groups, have been shown to be effective catalysts for multicomponent reactions. preprints.org The development of magnetic nanoparticle-supported β-cyclodextrin catalysts offers the advantage of easy recovery and reusability. arabjchem.org
Separation Science: The ability of this compound to form inclusion complexes with a wide range of molecules makes it a valuable tool in separation science. researchgate.net It can be used to discriminate between isomers, enantiomers, and other closely related compounds. researchgate.net
Chiral Separations: this compound and its derivatives are widely used as chiral selectors in techniques like capillary electrophoresis and HPLC. nih.govchemrxiv.org The enantioselective recognition is based on the differential stability of the diastereomeric inclusion complexes formed between the cyclodextrin and the enantiomers.
Chromatography: In electrokinetic chromatography, this compound can act as a secondary pseudostationary phase, enhancing the selectivity of separations. nih.gov It can be incorporated into the mobile phase or immobilized onto the stationary phase. acs.org
Extraction and Enrichment: this compound can be used for the selective extraction and enrichment of target analytes from complex matrices. biosynth.com
The future of this compound in these areas lies in the design of more selective and efficient systems. This includes the development of new derivatives with tailored recognition properties and the integration of this compound into advanced analytical platforms. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
